molecular formula C7H4ClN3O B15090781 2-Azido-5-chlorobenzaldehyde

2-Azido-5-chlorobenzaldehyde

Cat. No.: B15090781
M. Wt: 181.58 g/mol
InChI Key: JHIYHTFZZYEQOK-UHFFFAOYSA-N
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Description

2-Azido-5-chlorobenzaldehyde is an organic compound with the molecular formula C7H4ClN3O. It is characterized by the presence of an azido group (-N3) and a chlorobenzaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azido-5-chlorobenzaldehyde can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-nitrobenzaldehyde with sodium azide in the presence of a reducing agent such as iron and hydrochloric acid. The reaction typically proceeds under moderate heating and results in the formation of the desired azido compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures due to the potentially hazardous nature of azido compounds .

Chemical Reactions Analysis

Types of Reactions

2-Azido-5-chlorobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide, iron, hydrochloric acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Cycloaddition: Alkynes, copper(I) catalyst.

Major Products Formed

    Substitution: Various substituted benzaldehydes.

    Reduction: 2-Amino-5-chlorobenzaldehyde.

    Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

2-Azido-5-chlorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-5-chlorobenzaldehyde primarily involves its reactivity as an azide compound. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and proceed via a concerted mechanism, resulting in the formation of a five-membered ring. This reactivity is harnessed in various applications, including click chemistry and bioconjugation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-5-chlorobenzaldehyde is unique due to the presence of both an azido group and a chlorine substituent on the benzaldehyde ring. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis and various research applications .

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

2-azido-5-chlorobenzaldehyde

InChI

InChI=1S/C7H4ClN3O/c8-6-1-2-7(10-11-9)5(3-6)4-12/h1-4H

InChI Key

JHIYHTFZZYEQOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)N=[N+]=[N-]

Origin of Product

United States

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